4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a sulfonyl group attached to an azepane ring, a benzamide moiety, and an oxadiazole ring substituted with a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Sulfonylation of Azepane: Azepane can be sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the sulfonylated azepane with the oxadiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: The benzamide and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the oxadiazole or sulfonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include acting as an inhibitor for specific enzymes or receptors. Its ability to modulate biological pathways could make it useful in treating diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action for 4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and oxadiazole groups are likely critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(azepane-1-sulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-(azepane-1-sulfonyl)-N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Uniqueness
Compared to similar compounds, 4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide may offer unique properties such as enhanced binding affinity or selectivity due to the specific positioning of the dimethylphenyl group. This can result in different biological activities or chemical reactivities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-16-7-8-17(2)20(15-16)22-25-26-23(31-22)24-21(28)18-9-11-19(12-10-18)32(29,30)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERADCFEQMNCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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